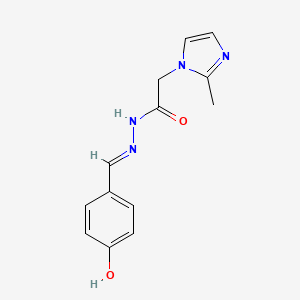![molecular formula C21H17N3O4 B2438448 [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 1099348-80-7](/img/structure/B2438448.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate in its antitumor activity is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Its potential use as a fluorescent probe is based on its ability to bind to metal ions and exhibit fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate have not been extensively studied. However, it has been found to exhibit low toxicity in vitro and in vivo studies, which suggests its potential for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate in lab experiments include its potential applications in various fields of scientific research, its low toxicity, and its ability to exhibit fluorescence in the presence of metal ions. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the study of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate. These include further studies to understand its mechanism of action and potential side effects, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science and environmental science.
Conclusion
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate involves the reaction of 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid with cyanomethyl phenyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been tested against various cancer cell lines such as HepG2, A549, and MCF-7. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propiedades
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(2-phenyl-1,3-oxazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-11-12-24(18-9-5-2-6-10-18)19(25)15-27-20(26)13-17-14-28-21(23-17)16-7-3-1-4-8-16/h1-10,14H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICUFYUMKDCVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)OCC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)
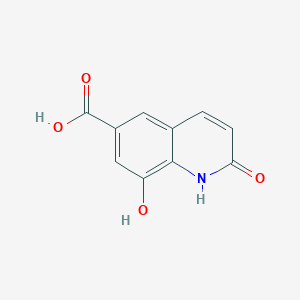
![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)
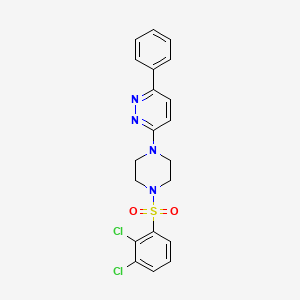

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2438375.png)

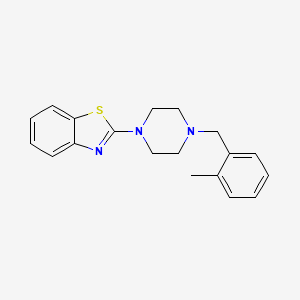
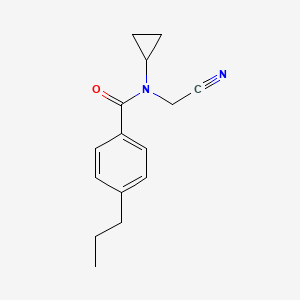
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
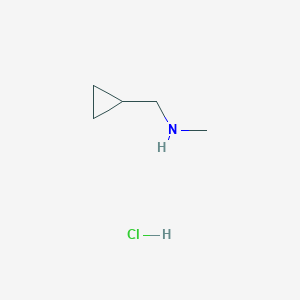
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)
